Benzoyl-DL-leucine

Descripción

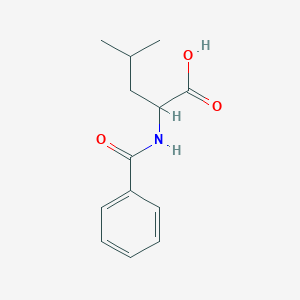

Benzoyl-dl-leucine (CAS 17966-67-5) is a racemic mixture of N-benzoylated leucine, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. It is synthesized by benzoylation of dl-leucine, resulting in a crystalline solid with a melting point of 141°C and a density of 1.132 g/cm³ . The compound is characterized by high purity (>99.0%) as confirmed by HPLC and titration analysis . Its primary applications are in scientific research and industrial synthesis, where it serves as a building block for peptide modifications or biochemical studies.

Propiedades

IUPAC Name |

2-benzamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGZPYHEPOBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315078 | |

| Record name | N-Benzoyl-DL-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17966-67-5, 1466-83-7 | |

| Record name | N-Benzoyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC306113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17966-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-dl-leucine typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions

Benzoyl-dl-leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.

Substitution: The benzamide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Benzoyl-dl-leucine is utilized primarily in the study of protein interactions and enzymatic reactions. Its structural characteristics allow it to act as a useful probe in various biochemical assays.

Protein-Protein Interactions

Research indicates that this compound can be incorporated into proteins to facilitate the study of protein-protein interactions (PPIs). For instance, derivatives of benzoyl-l-phenylalanine have been shown to enhance photocrosslinking yields when incorporated into proteins, enabling the capture of PPIs in vivo and in vitro environments. This is particularly useful for mapping interactions that occur in native cellular conditions, which are often challenging to study using traditional methods .

Enzyme Activity Modulation

This compound has been investigated for its effects on enzyme activity. Studies suggest that it can influence the activity of various enzymes involved in metabolic pathways. For example, its incorporation into peptide substrates can alter enzyme kinetics, providing insights into enzyme mechanisms and substrate specificity .

Pharmaceutical Applications

This compound plays a significant role in pharmaceutical formulations, particularly in drug delivery systems and as an intermediate in drug synthesis.

Drug Formulation Enhancer

The compound is used to enhance the solubility and stability of pharmaceutical compounds. Its ability to form stable complexes with drugs can improve their bioavailability and therapeutic effectiveness. For instance, this compound derivatives have been explored for their potential in formulating anti-infective agents and other therapeutics .

Peptide Synthesis

In peptide chemistry, this compound serves as a protecting group for amino acids during peptide synthesis processes. It allows for selective reactions while preventing unwanted side reactions, thereby improving the overall yield and purity of synthesized peptides .

Dynamic Kinetic Resolution

A notable study demonstrated the use of N-benzoyl-dl-leucine in dynamic kinetic resolution (DKR) processes, achieving yields up to 96% when reacting with methyl L-prolinate. This highlights its efficiency as a chiral auxiliary in asymmetric synthesis .

Antibody-Drug Conjugates (ADCs)

This compound has been explored in the development of antibody-drug conjugates (ADCs), where it aids in linking antibodies to cytotoxic drugs. This application is crucial for targeted cancer therapies, enhancing drug delivery to tumor sites while minimizing systemic toxicity .

Mecanismo De Acción

The mechanism of action of Benzoyl-dl-leucine involves its interaction with molecular targets such as proteins. For instance, it has been shown to bind significantly to bovine serum albumin (BSA) at acidic pH levels . The binding affinity and interaction dynamics can be analyzed using techniques like Scatchard analysis and molecular modeling.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

- Benzoyl-dl-leucine vs. Benzoyl-l-leucine: this compound is a racemic mixture (equal parts D- and L-enantiomers), whereas Benzoyl-l-leucine (CAS 1466-83-7) is the enantiopure L-form. The benzoyl group (-COC₆H₅) is attached to the amino group of leucine in both compounds. The stereochemical difference may influence biological activity, as enzymes and receptors often exhibit chirality-specific interactions .

Other N-Acylated Leucine Derivatives :

Compounds like Acetyl-leucine or Propionyl-leucine differ in the acyl group attached. Benzoyl derivatives generally exhibit higher hydrophobicity due to the aromatic benzoyl moiety, impacting solubility and membrane permeability .

Physicochemical Properties

Cost and Availability

- This compound : Priced at ¥250.00/10g (TCI America) or $49.00/g (西域试剂) .

- Benzoyl-l-leucine : Higher cost at $1.00/g due to enantiopure synthesis .

Data Table: Key Comparisons

Actividad Biológica

Benzoyl-dl-leucine, a derivative of the amino acid leucine, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, providing a comprehensive overview of its significance in biomedical research.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Melting Point : 102-103 °C

- Density : 1.132 g/cm³

- Boiling Point : 458.8 °C at 760 mmHg

These properties indicate that this compound is a stable compound under standard conditions, making it suitable for various experimental applications.

2. Synthesis

The synthesis of this compound typically involves the acylation of leucine with benzoyl chloride or benzoic acid derivatives. Dynamic kinetic resolution (DKR) methods have been employed to enhance yield and selectivity in the formation of D-L-peptides from N-benzoyl-DL-amino acids .

3. Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

3.1 Antimicrobial Activity

Research has shown that this compound derivatives possess significant antimicrobial properties against various pathogens. In a study assessing the antimicrobial activity of several amino acid derivatives, compounds similar to this compound demonstrated efficacy against Escherichia coli and Bacillus subtilis . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

3.2 Anticancer Properties

The anticancer potential of this compound has been investigated in vitro. It was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Specifically, studies have shown that it can inhibit key enzymes involved in cancer progression, such as tyrosine phosphatase 1B (TP1B), which negatively regulates insulin signaling pathways crucial for cancer cell metabolism .

3.3 Enzyme Inhibition

This compound has also been identified as an inhibitor of several enzymes, including dipeptidyl peptidase IV (DPP-IV). This enzyme plays a significant role in glucose metabolism and insulin secretion regulation . By inhibiting DPP-IV, this compound can enhance insulin secretion and improve glycemic control.

4. Case Studies

Several case studies highlight the practical applications of this compound in therapeutic contexts:

- Case Study 1 : A study evaluated the effects of this compound on diabetic rats, demonstrating its ability to lower blood glucose levels by enhancing insulin secretion through DPP-IV inhibition .

- Case Study 2 : In vitro experiments showed that this compound derivatives led to significant cell death in human breast cancer cell lines, suggesting potential as a chemotherapeutic agent .

5. Summary of Biological Activities

| Activity Type | Mechanism | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | E. coli, Bacillus subtilis |

| Anticancer | Induction of apoptosis | Human cancer cell lines |

| Enzyme Inhibition | Inhibition of DPP-IV and TP1B | Pancreatic beta cells |

Q & A

Q. What are the established methodologies for synthesizing Benzoyl-DL-leucine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves benzoylation of DL-leucine using benzoyl chloride under alkaline conditions. Optimization can be achieved by:

- Varying molar ratios of benzoyl chloride to leucine (e.g., 1.2:1 to 2:1) .

- Adjusting pH (8–10) and temperature (20–40°C) to minimize hydrolysis of the benzoyl group.

- Monitoring purity via HPLC or TLC, with mobile phases like ethyl acetate/hexane (3:7) .

Yield improvements may require iterative testing of solvents (e.g., THF vs. DMF) and catalysts (e.g., DMAP).

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Prioritize H and C NMR to confirm benzoyl group attachment (e.g., aromatic protons at δ 7.4–7.8 ppm) and leucine backbone integrity .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products .

- Melting Point Analysis : Compare observed values (e.g., 119–123°C) to literature to identify polymorphic forms .

Q. How should researchers design a literature review strategy to identify gaps in this compound’s pharmacological applications?

- Methodological Answer :

- Database Selection : Prioritize PubMed, TOXCENTER, and NIST Chemistry WebBook for toxicological and structural data .

- Search Terms : Combine chemical identifiers (CAS RN 109853-34-1), MeSH headings ("benzoyl leucine/pharmacokinetics"), and keywords ("metabolic stability," "enzyme inhibition") .

- Exclusion Criteria : Filter studies lacking in vitro/in vivo correlation or mechanistic detail .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Systematic Review : Tabulate discrepancies (e.g., IC50 values in cancer vs. normal cells) and evaluate variables like cell passage number, assay duration, and solvent controls (DMSO vs. PBS) .

- Experimental Validation : Replicate conflicting studies under standardized conditions, including ATP-based viability assays and ROS measurement to identify confounding factors .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to assess heterogeneity across studies .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Dose Selection : Use allometric scaling from in vitro IC50 values to determine murine doses (e.g., 10–100 mg/kg) .

- Sampling Protocol : Collect plasma/tissue samples at multiple timepoints (0.5, 2, 6, 24 hrs) for LC-MS/MS analysis of parent compound and metabolites .

- Control Groups : Include vehicle controls and protease inhibitors to prevent ex vivo degradation .

Q. How can researchers interpret conflicting data on this compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

- Data Triangulation : Cross-reference metabolic half-life (t1/2) with CYP450 isoform inhibition profiles (e.g., CYP3A4 vs. CYP2D6) .

- Enzyme Kinetics : Calculate and to distinguish substrate saturation artifacts from true metabolic differences .

- Species-Specific Analysis : Compare human, rat, and mouse microsome data to identify translational relevance gaps .

Data Presentation and Integrity

Q. What standards should be followed when reporting this compound’s spectroscopic data to ensure reproducibility?

- Methodological Answer :

- NIST Guidelines : Calibrate instruments using certified reference materials and report uncertainty intervals (e.g., ±0.1 ppm for NMR) .

- Metadata Inclusion : Specify solvent, temperature, and field strength (e.g., 400 MHz NMR) in all spectral data .

Q. How can researchers address variability in biological assay outcomes for this compound?

- Methodological Answer :

- Inter-laboratory Validation : Share protocols via platforms like protocols.io and conduct round-robin testing .

- Positive/Negative Controls : Use known protease inhibitors (e.g., leupeptin) and solvent-only controls to normalize data .

Conflict Resolution and Advanced Analysis

Q. What frameworks are recommended for prioritizing contradictory hypotheses about this compound’s mechanism of action?

- Methodological Answer :

Q. How should researchers design mixed-methods studies to explore this compound’s dual roles in enzyme inhibition and cellular signaling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.